3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
3-[(E)-2-(2,4-difluoroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4/c17-9-5-6-13(12(18)7-9)19-8-14(20(22)23)15-10-3-1-2-4-11(10)16(21)24-15/h1-8,15,19H/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXUTLXEJBWWDG-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=C(C=C(C=C3)F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-difluoroaniline with a nitrovinylbenzofuran derivative under specific conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents on the benzofuran ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of protein kinases and histone deacetylases, making it a valuable tool in studying cellular signaling pathways and epigenetic regulation.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as protein kinases and histone deacetylases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways and epigenetic modifications, leading to altered gene expression and cellular behavior. This mechanism is particularly relevant in the context of cancer research, where the inhibition of these enzymes can result in reduced cancer cell growth and proliferation.
Comparison with Similar Compounds
Structural and Electronic Features
The following table highlights key structural differences and similarities with analogous compounds:
*Calculated based on structural similarity to .
Key Observations:
- Steric Effects: The 2,4-difluoroanilino group is smaller than 2,4-dimethylanilino, reducing steric hindrance and possibly enhancing molecular packing efficiency.
- Hydrogen Bonding: Unlike the 3,4-dimethylanilino derivative (), which forms C(6) chains via N–H···O interactions, the target compound’s fluorine atoms may act as weak H-bond acceptors, altering supramolecular assembly .
Crystallographic and Intermolecular Interactions
- 3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one: Exhibits a dihedral angle of 89.12° between benzofuran and aniline moieties, with π-π stacking (centroid distance: 3.787 Å) and C–H···π interactions .
- Target Compound : The nitro group may introduce additional dipole-dipole interactions, while fluorine’s electronegativity could influence crystal packing through weak F···H or F···π contacts.
Biological Activity
The compound 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one , with CAS number 320420-45-9 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 332.26 g/mol . The predicted boiling point is approximately 494.2 ± 45.0 °C , and it has a density of 1.519 ± 0.06 g/cm^3 .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀F₂N₂O₄ |
| Molecular Weight | 332.26 g/mol |
| Boiling Point | 494.2 ± 45.0 °C |
| Density | 1.519 ± 0.06 g/cm³ |
| pKa | -2.81 ± 0.70 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Anticancer Properties : Research indicates potential cytotoxic effects against several cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : Some studies have reported efficacy against specific bacterial strains, suggesting a role in combating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possessed notable antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL , suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
A recent study highlighted the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) and decreased joint swelling, indicating its potential utility in treating inflammatory conditions.
Q & A
Basic: What synthetic protocols are recommended for preparing 3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one?
Answer:
A common method involves condensation of 2-formylbenzoic acid derivatives with substituted anilines under mild conditions. For example, equimolar quantities of 3,4-dimethylaniline and 2-formylbenzoic acid were stirred in methanol at room temperature, yielding crystals after 48 hours . Key considerations include:
- Solvent selection : Methanol or ethanol for solubility and crystallization control.
- Reaction time : 2–48 hours, depending on substituent reactivity.
- Purification : Slow evaporation or recrystallization to enhance purity.
Validate product identity via NMR and X-ray crystallography .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions. For example, SHELX programs refine hydrogen-bonding networks (N–H⋯O) and π-π stacking (centroid distances: 3.62–3.81 Å) .
- NMR : Confirm substitution patterns (e.g., difluoroanilino proton shifts at δ 6.5–7.5 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
Advanced: How can crystallographic data discrepancies (e.g., hydrogen bonding vs. π-π interactions) be systematically resolved?
Answer:
- Refinement software : Use SHELXL for anisotropic displacement parameters and disorder modeling .
- Validation tools : Employ PLATON to check for missed symmetry or voids .
- Comparative analysis : Contrast dihedral angles (e.g., 89.12° between benzofuran and aniline planes ) with analogous structures (e.g., 3-(4-methylanilino) derivatives ).
- Thermal ellipsoid plots : Visualize electron density ambiguities using ORTEP-3 .
Advanced: What strategies optimize inhibitory activity against TNF-α or p38 MAP kinase?
Answer:
- Structure-activity relationship (SAR) : Modify the nitrovinyl group to enhance electron-withdrawing effects, improving target binding .
- In vitro assays : Use human whole blood TNF-α inhibition models (IC₅₀ < 1 µM) .
- Co-crystallization : Map binding pockets via protein-ligand X-ray structures to guide substitutions (e.g., fluorinated groups for hydrophobic interactions) .
Advanced: How do substituents on the anilino group influence biological activity and crystallinity?
Answer:
- Electron-withdrawing groups (e.g., -F) : Increase metabolic stability but may reduce solubility (LogP = 5.74 ).
- Steric effects : Bulky substituents (e.g., 3,4-dimethyl) disrupt π-π stacking, lowering melting points (e.g., 241.1°C ).
- Hydrogen bonding : 2,4-Difluoro groups enhance N–H⋯O interactions, stabilizing crystal lattices .
Basic: What computational methods predict physicochemical properties (e.g., LogP, PSA)?
Answer:
- Software tools : Use MarvinSketch or ACD/Labs to calculate LogP (5.75) and polar surface area (PSA = 26.3 Ų ).
- Density functional theory (DFT) : Optimize geometries for dipole moments and refractive indices (1.825 ).
Advanced: How are racemization and stereochemical stability addressed in derivatives?
Answer:
- Chiral chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., 4-Amino-2,2-difluoro-1,3-benzodioxole derivatives ).
- Circular dichroism (CD) : Assign absolute configurations via solvent-induced spectral shifts .
- Kinetic studies : Monitor racemization rates under varying pH/temperature .
Basic: What safety precautions are critical during handling?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
